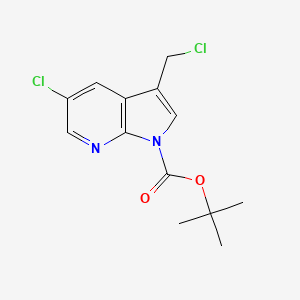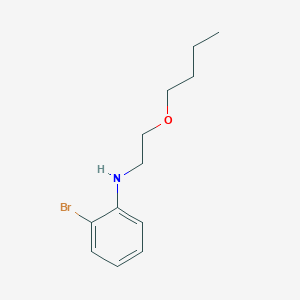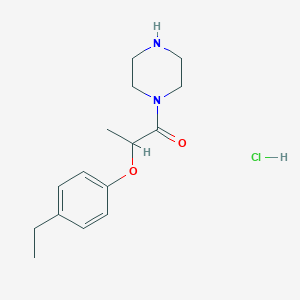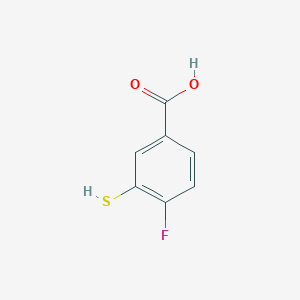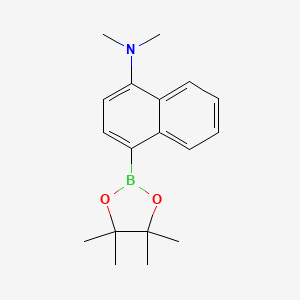
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
説明
“N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine” is an organic compound. It appears as a white to light yellow crystalline solid and is soluble in some organic solvents such as ethanol and dimethylformamide . Its melting point is approximately 80-85 degrees Celsius .
Synthesis Analysis
This compound is an important intermediate in organic synthesis. It is widely used in organic synthesis reactions, such as the reaction of aniline and ketone compounds to obtain arylamines . It can also be used to synthesize organometallic compounds (such as palladium complexes) and other organic compounds .Molecular Structure Analysis
The molecular formula of this compound is C14H26BN3O2 . More detailed structural information, including crystallographic data, may be available from resources such as the Cambridge Crystallographic Data Centre .Chemical Reactions Analysis
As an organic synthesis intermediate, this compound is involved in various reactions. For example, it can react with aniline and ketone compounds to produce arylamines . It can also be used in the synthesis of organometallic compounds .Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline solid . It is soluble in some organic solvents such as ethanol and dimethylformamide . The melting point is approximately 80-85 degrees Celsius .科学的研究の応用
Boronate-Based Fluorescence Probes
This compound has been utilized in the synthesis of boronate ester fluorescence probes, which are significant in detecting hydrogen peroxide (H2O2). The probes, including N,N-dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)naphthalen-1-amine (NDSTBPin), are designed to exhibit "Off–On" fluorescence responses towards H2O2 due to the loss of the intramolecular charge transfer (ICT) excited state (Lampard et al., 2018).
Flame-Retardant Properties in Epoxy Resins
The compound is studied for its role in enhancing the thermal properties of epoxy resins. Amines similar in structure, when used as curing agents, have been shown to significantly improve the flame retardancy and thermal stability of these resins (Agrawal & Narula, 2014).
Electrophilic Fluorination Studies
Research has been conducted on the electrophilic fluorination of N,N-dimethylnaphthalen-1-amine, which is structurally related to the compound . This research provides insights into the fluorination process and the formation of complex mixtures in reactions with similar amines (Sorokin, Pozharskii, & Ozeryanskii, 2013).
Development of Silicon-Based Drugs
This compound is part of research that has led to the development of new building blocks for synthesizing biologically active silicon-based drugs. The high synthetic potential of such compounds is demonstrated in the development of retinoid agonists like disila-bexarotene (Büttner et al., 2007).
Exploration in Aqueous Organic Redox Flow Batteries
A derivative of naphthalene diimide (NDI), which is structurally similar, has been explored for its application in aqueous organic redox flow batteries. This demonstrates the potential of such compounds in energy storage applications (Wiberg et al., 2019).
Synthesis of Semiconducting Polymers
Derivatives of this compound are also significant in the synthesis of high-performance semiconducting polymers, showcasing its relevance in the field of materials science and electronics (Kawashima et al., 2013).
Safety And Hazards
While detailed toxicity and safety data for this compound are currently lacking , it is a chemical substance and should be handled with appropriate safety precautions. These include wearing suitable personal protective equipment, avoiding direct skin contact and inhalation, and ensuring a well-ventilated operating environment .
特性
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO2/c1-17(2)18(3,4)22-19(21-17)15-11-12-16(20(5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGIGJKFBLRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681912 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
CAS RN |
1007126-41-1 | |
| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



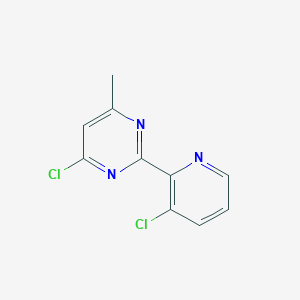
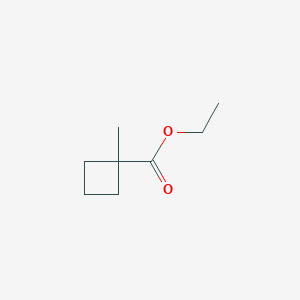
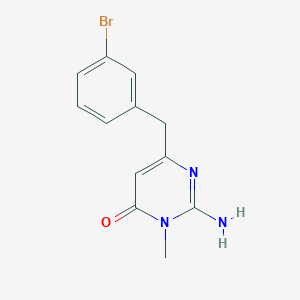
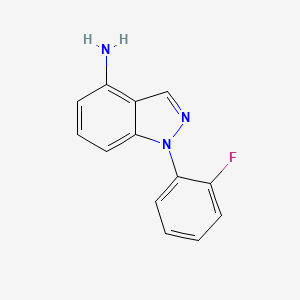
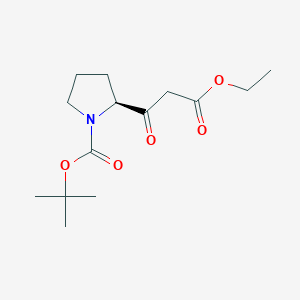
![Tert-butyl 3-oxo-1,2,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1441424.png)
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
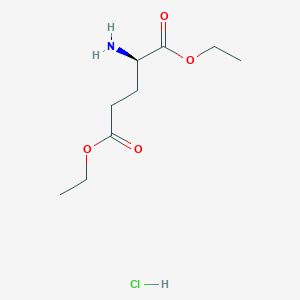
![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)
